

# SU5408: A Comparative Analysis of Potency Against Commercial VEGFR2 Inhibitors

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Compound of Interest		
Compound Name:	SU5408	
Cat. No.:	B8054776	Get Quote

In the landscape of cancer therapy, targeting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, remains a cornerstone of drug development. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process, making it a prime target for inhibitory compounds. This guide provides a comparative analysis of **SU5408**'s potency against other commercially available VEGFR2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

## **Potency Comparison of VEGFR2 Inhibitors**

**SU5408** is a potent and selective inhibitor of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3][4] To contextualize its efficacy, the following table summarizes the IC50 values of **SU5408** and a selection of other commercially available VEGFR2 inhibitors. Lower IC50 values are indicative of higher potency.



Inhibitor	VEGFR2 IC50 (nM)	Other Notable Targets (IC50 in nM)
SU5408	70[1][5]	Highly selective for VEGFR2[1]
Apatinib (Rivoceranib)	1[5]	c-Ret (13), c-Kit (429), c-Src (530)[5]
Axitinib	0.2[5]	VEGFR1 (0.1), VEGFR3 (0.1- 0.3), PDGFRβ (1.6), c-Kit (1.7) [5]
Cabozantinib (XL184)	0.035	c-Met (1.3), Ret (4), Kit (4.6), VEGFR1 (12), FLT3 (11.3), FLT4 (6), AXL (7), TIE2 (14.3)
Lenvatinib	4.6	FGFR1 (22), FGFR2 (46), FGFR3 (22), FGFR4 (100), PDGFRα (41), PDGFRβ (51), c-Kit (75), RET (86)
Regorafenib	4.2 (murine)[5]	VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[5]
Sorafenib	90	B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), FLT3 (58), c-Kit (68)
Sunitinib	80[5]	PDGFRβ (2), c-Kit, FLT3, CSF1R, RET[5]
Vandetanib	40[5]	EGFR (500), VEGFR3 (110)[5]

Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes and is derived from various scientific sources.

## **VEGFR2** Signaling Pathway

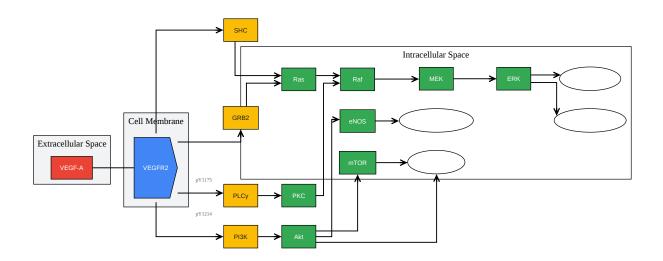




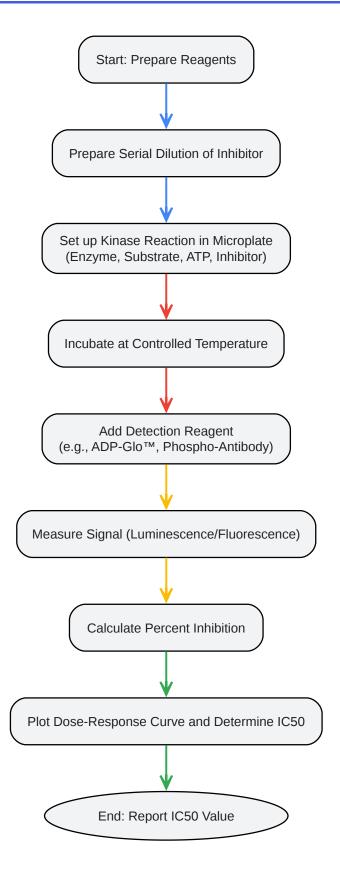


VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of intracellular signaling events. This activation leads to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. The major signaling pathways downstream of VEGFR2 include the PLCy-PKC-MAPK and the PI3K-Akt pathways.[6][7]









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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 4. VEGFR2 kinase inhibitor I(SU-5408) DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
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